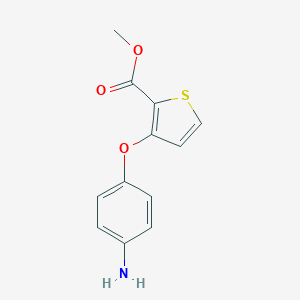

Methyl 3-(4-aminophenoxy)thiophene-2-carboxylate

Description

Properties

IUPAC Name |

methyl 3-(4-aminophenoxy)thiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3S/c1-15-12(14)11-10(6-7-17-11)16-9-4-2-8(13)3-5-9/h2-7H,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBMUTHMQUMANOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CS1)OC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70377110 | |

| Record name | Methyl 3-(4-aminophenoxy)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103790-38-1 | |

| Record name | Methyl 3-(4-aminophenoxy)-2-thiophenecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103790-38-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-(4-aminophenoxy)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Structural Elucidation of Methyl 3-(4-aminophenoxy)thiophene-2-carboxylate

Abstract

This technical guide provides a comprehensive, multi-faceted approach to the definitive structure elucidation of Methyl 3-(4-aminophenoxy)thiophene-2-carboxylate, a novel heterocyclic compound with significant potential in medicinal chemistry and materials science. As a molecule incorporating a substituted thiophene core, an aminophenoxy moiety, and a methyl ester, its characterization requires an integrated application of modern spectroscopic techniques. This document outlines the causality behind the selection of analytical methods, provides field-tested, self-validating experimental protocols, and details the interpretation of spectral data. We will proceed logically from establishing the molecular formula by mass spectrometry to defining the functional group architecture via infrared spectroscopy, and culminating in the complete mapping of the atomic framework using one- and two-dimensional nuclear magnetic resonance spectroscopy. This guide is intended for researchers, chemists, and drug development professionals who require a robust and verifiable methodology for the structural confirmation of complex organic molecules.

Introduction and Strategic Overview

The compound this compound is a disubstituted thiophene derivative. Thiophene-based molecules are established pharmacophores and key components in functional organic materials[1][2]. The addition of an aminophenoxy substituent introduces functionalities ripe for further synthetic elaboration, making this molecule a valuable intermediate. Unambiguous confirmation of its molecular structure is the foundational prerequisite for any subsequent research or development.

Our strategy for elucidation is built on a synergistic application of three core analytical techniques:

-

High-Resolution Mass Spectrometry (HRMS): To establish the elemental composition and molecular weight with high precision.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify and confirm the presence of key functional groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC): To construct the definitive proton-carbon framework and establish connectivity between all structural fragments.

This integrated approach ensures that the data from each technique cross-validates the others, leading to an irrefutable structural assignment.

Molecular Formula Confirmation via High-Resolution Mass Spectrometry (HRMS)

Causality of Method Selection: Before dedicating resources to detailed structural mapping, it is imperative to confirm the molecular formula. HRMS provides the exact mass of the molecular ion with sufficient accuracy (typically <5 ppm) to determine a unique elemental composition, thereby validating the synthetic outcome at the most fundamental level.

HRMS Experimental Protocol

-

Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) to create a 1 mg/mL stock solution. Further dilute to a final concentration of 1-10 µg/mL.

-

Instrumentation: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Operate in positive ion mode (ESI+) to promote the formation of the protonated molecular ion [M+H]⁺. The primary amine is a primary site for protonation.

-

Data Acquisition: Acquire the mass spectrum over a range of m/z 50-500. Ensure the instrument is calibrated to achieve mass accuracy below 5 ppm.

-

Data Analysis: Identify the monoisotopic peak for the [M+H]⁺ ion. Use the instrument's software to calculate the elemental composition that corresponds to the measured exact mass.

Expected Data & Interpretation

The molecular formula for this compound is C₁₂H₁₁NO₃S.

-

Expected Exact Mass of [M+H]⁺: 250.0532 (C₁₂H₁₂NO₃S⁺)

-

Primary Validation: The observation of a high-intensity ion at m/z ≈ 250.0532 with a mass error of < 5 ppm provides strong evidence for the correct elemental formula.

Fragmentation Analysis: While HRMS is primarily for formula confirmation, fragmentation patterns can offer preliminary structural insights. Key expected fragmentation pathways for this molecule are illustrated below and summarized in Table 1[3][4][5].

dot

NMR Experimental Protocol

-

Sample Preparation: Dissolve 10-15 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

-

Spectrometer Setup: Use a high-field NMR spectrometer (≥400 MHz) for optimal resolution.[6]

-

¹H NMR Acquisition: Acquire a standard single-pulse ¹H spectrum. Ensure proper phasing and baseline correction. Integrate all signals.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.[1]

-

2D NMR Acquisition: Perform standard COSY, HSQC, and HMBC experiments using the spectrometer's predefined parameter sets.

Expected Spectra & Data Interpretation

¹H NMR Spectrum Analysis: The ¹H NMR spectrum is predicted to show distinct signals for the thiophene protons, the aminophenoxy protons, the amine protons, and the methyl ester protons.

-

Thiophene Ring Protons (H-4, H-5): These will appear as two distinct doublets in the aromatic region (δ 7.0-8.0 ppm). The H-5 proton, being adjacent to the sulfur atom, will likely be further downfield than H-4.[1]

-

Aminophenoxy Ring Protons (H-2'/6', H-3'/5'): This will present as a classic AA'BB' system, appearing as two apparent doublets in the aromatic region (δ 6.5-7.5 ppm). The protons ortho to the amino group (H-3'/5') will be upfield compared to those ortho to the ether linkage (H-2'/6').[7]

-

Amine Protons (-NH₂): A broad singlet around δ 3.5-4.5 ppm, which will disappear upon D₂O exchange. Its chemical shift can be highly variable depending on solvent and concentration.

-

Methyl Ester Protons (-OCH₃): A sharp singlet integrating to 3H, typically around δ 3.8-3.9 ppm.

¹³C NMR Spectrum Analysis: The proton-decoupled ¹³C NMR spectrum will show 10 distinct signals, as two pairs of carbons on the symmetrically substituted benzene ring are chemically equivalent.

-

Carbonyl Carbon (C=O): The ester carbonyl will be the most downfield signal, expected around δ 160-165 ppm.

-

Aromatic Carbons: The 8 aromatic carbons (4 on the thiophene ring, 4 unique signals on the benzene ring) will appear in the δ 100-160 ppm range. The carbons attached to heteroatoms (C-2, C-3, C-1', C-4') will have distinct and predictable shifts.[1][6]

-

Methyl Carbon (-OCH₃): The methyl ester carbon will be the most upfield signal, typically around δ 50-55 ppm.

2D NMR for Unambiguous Connectivity:

-

COSY: Will show correlations between adjacent protons: H-4 and H-5 on the thiophene ring, and between H-2'/6' and H-3'/5' on the benzene ring.

-

HMBC (Key Correlations): This is the most critical experiment for connecting the fragments.

-

The methyl protons (-OCH₃) will show a 3-bond correlation to the ester carbonyl carbon (C=O).

-

The H-4 proton of the thiophene ring will show a 2-bond correlation to C-3 and a 3-bond correlation to C-2.

-

Crucially, the protons on the phenoxy ring ortho to the ether linkage (H-2'/6') should show a 3-bond correlation to the C-3 carbon of the thiophene ring, definitively proving the ether connectivity.

-

| Assignment | Predicted ¹H NMR Data | Predicted ¹³C NMR Data | Key HMBC Correlations (¹H → ¹³C) |

| -OCH₃ | ~3.85 ppm (s, 3H) | ~52 ppm | C=O |

| H-4 | ~7.20 ppm (d, 1H) | ~125 ppm | C-2, C-3, C-5 |

| H-5 | ~7.65 ppm (d, 1H) | ~128 ppm | C-3, C-4 |

| H-2', H-6' | ~6.95 ppm (d, 2H) | ~122 ppm | C-4', C-3 (Thiophene) |

| H-3', H-5' | ~6.70 ppm (d, 2H) | ~115 ppm | C-1' |

| -NH₂ | ~4.0 ppm (br s, 2H) | - | - |

| C-2 | - | ~118 ppm | H-4, H-5 |

| C-3 | - | ~155 ppm | H-4, H-5, H-2'/6' |

| C=O | - | ~162 ppm | -OCH₃ |

| C-1' | - | ~150 ppm | H-3'/5' |

| C-4' | - | ~145 ppm | H-2'/6' |

| Table 3: Consolidated & Predicted NMR Data (Chemical shifts are estimates in CDCl₃ and may vary). |

Conclusion

The structural elucidation of this compound is achieved through a systematic and integrated analytical workflow. High-resolution mass spectrometry provides the foundational confirmation of the molecular formula. FTIR spectroscopy offers rapid and definitive verification of the essential functional groups. Finally, a comprehensive suite of 1D and 2D NMR experiments provides the irrefutable atomic-level map of the molecule, with key HMBC correlations serving as the ultimate validation of the proposed connectivity. By following the protocols and interpretive logic detailed in this guide, researchers can achieve a self-validating and unambiguous confirmation of the molecular structure, ensuring the scientific integrity of any subsequent work.

References

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. rsc.org [rsc.org]

Physicochemical properties of Methyl 3-(4-aminophenoxy)thiophene-2-carboxylate

An In-Depth Technical Guide to the Physicochemical Properties of Methyl 3-(4-aminophenoxy)thiophene-2-carboxylate

Introduction

In the landscape of modern drug discovery, the meticulous characterization of novel chemical entities is a foundational pillar for success. Small molecules built upon heterocyclic scaffolds are of particular interest due to their diverse biological activities. This compound, a molecule featuring a thiophene ring coupled with aminophenoxy and ester functionalities, represents a promising scaffold for medicinal chemistry. Thiophene derivatives are known to possess a wide range of pharmacological activities, and understanding the intrinsic properties of this specific molecule is crucial for its potential development.[1]

This guide provides a comprehensive technical overview of the essential physicochemical properties of this compound. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple data sheet. It delves into the causality behind experimental choices, offers detailed protocols for property determination, and synthesizes this information to provide a holistic profile of the compound. The subsequent sections are structured to guide the reader through the molecule's structural attributes, its key physicochemical parameters, the experimental methodologies used to measure them, and their implications for pharmaceutical development.

Molecular and Structural Properties

The foundational step in characterizing any new chemical entity is to confirm its structure and basic molecular properties. These identifiers are critical for registration, analysis, and computational modeling.

-

Chemical Name: this compound

-

CAS Number: 103790-38-1[2]

The structure combines a thiophene core, known for its reactivity and presence in various bioactive molecules, with an aminophenoxy group that introduces potential hydrogen bonding sites and a point for further chemical modification.[4][5] The methyl ester at the 2-position provides another reactive handle and influences the molecule's polarity and solubility.[6]

Core Physicochemical Data Summary

Quantitative physicochemical data provides an at-a-glance profile of a compound's behavior. The following table summarizes the known properties of this compound. Subsequent sections will detail the methodologies for determining the most critical of these parameters.

| Property | Value | Source(s) |

| Melting Point | 102-105 °C | [2] |

| Boiling Point | 396.4 °C at 760 mmHg | [2] |

| Density | 1.314 g/cm³ | [2] |

| LogP (Octanol-Water Partition Coefficient) | 3.49 | [2] |

| Water Solubility | Reported as "soluble" | [2] |

| Polar Surface Area (PSA) | 89.79 Ų | [2] |

| Refractive Index | 1.625 | [2] |

| Flash Point | 193.5 °C | [2] |

| Vapor Pressure | 1.72 x 10⁻⁶ mmHg at 25°C | [2] |

Experimental Characterization Workflow

A systematic approach is required to fully profile a drug candidate. The following workflow illustrates the logical progression from initial synthesis to comprehensive physicochemical assessment.

Caption: Experimental workflow for physicochemical characterization.

Methodologies for Key Property Determination

This section provides detailed, self-validating protocols for determining the physicochemical properties most critical to drug development: solubility, lipophilicity, ionization constant, and thermal stability.

Aqueous Solubility

Expertise & Experience: Aqueous solubility is a gatekeeper property for oral bioavailability. A compound must dissolve in the gastrointestinal fluids to be absorbed.[7] The traditional "shake-flask" method is considered the gold standard for determining thermodynamic equilibrium solubility because it ensures the solution has reached its maximum saturation point, providing a definitive value for formulation and biopharmaceutical modeling.[8]

Experimental Protocol: Equilibrium Solubility via Shake-Flask Method

-

Preparation: Prepare a series of phosphate-buffered saline (PBS) solutions at physiologically relevant pH values (e.g., pH 2.0, 6.8, and 7.4).[9]

-

Addition of Compound: Add an excess amount of this compound to a known volume of each buffer in a sealed glass vial. The presence of undissolved solid is essential to ensure equilibrium is reached.[8]

-

Equilibration: Agitate the vials in a shaker bath at a constant temperature (typically 25°C or 37°C) for a sufficient period (24-48 hours) to ensure equilibrium is reached.[8]

-

Phase Separation: After equilibration, allow the vials to stand, permitting the excess solid to settle. Alternatively, centrifuge the samples to pellet the undissolved material.

-

Sample Analysis: Carefully withdraw a clear aliquot from the supernatant. The concentration of the dissolved compound is then quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, which offers high specificity and sensitivity.[9][10][11]

-

Data Reporting: The solubility is reported in units such as mg/mL or µM at the specific pH and temperature.

Lipophilicity (LogP and LogD)

Expertise & Experience: Lipophilicity, the affinity of a compound for a lipid-like environment, is a critical predictor of its ability to cross biological membranes. The partition coefficient (LogP) measures this for the neutral species, while the distribution coefficient (LogD) accounts for both neutral and ionized forms at a specific pH.[12] The shake-flask method, using n-octanol and water, is a direct and reliable way to measure this property, as n-octanol serves as a surrogate for the lipid core of cell membranes.[13][14]

Experimental Protocol: LogP/LogD Determination via Shake-Flask Method

-

Solvent Preparation: Pre-saturate n-octanol with aqueous buffer (e.g., PBS at pH 7.4 for LogD) and vice-versa by mixing them vigorously and allowing the phases to separate. This prevents volume changes during the experiment.[14]

-

Partitioning: Dissolve a known amount of the compound in the pre-saturated aqueous phase. Add an equal volume of the pre-saturated n-octanol.

-

Equilibration: Vigorously shake the mixture for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases.

-

Phase Separation: Centrifuge the sample to ensure a clean separation between the aqueous and n-octanol layers.

-

Quantification: Determine the concentration of the compound in both the aqueous and n-octanol phases using HPLC or UV-Vis spectrophotometry.[14]

-

Calculation:

-

LogP (for the neutral molecule) or LogD (at a specific pH) is calculated as: LogP/D = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous Phase] )

-

Ionization Constant (pKa)

Expertise & Experience: The pKa value defines the pH at which a molecule's ionizable group is 50% ionized and 50% neutral.[15] This is paramount because the ionization state dictates a molecule's solubility, lipophilicity, and ability to interact with its biological target. For a molecule like this compound with a basic amino group, the pKa will determine the ratio of charged to uncharged species in different compartments of the body (e.g., stomach vs. intestine). Potentiometric titration is a robust method that directly measures pH changes upon addition of a titrant to determine the pKa.[13][16]

Experimental Protocol: pKa Determination by Potentiometric Titration

-

Sample Preparation: Accurately weigh and dissolve 2-5 mg of the compound in a suitable solvent mixture (e.g., water with a small amount of methanol or DMSO to aid initial dissolution).[15][16]

-

Titration Setup: Place the solution in a temperature-controlled vessel under an inert nitrogen or argon atmosphere to prevent CO₂ absorption. Use a calibrated pH electrode to monitor the solution's pH.[15]

-

Titration: Titrate the solution with a standardized acid (e.g., 0.1 M HCl) for a basic group or a standardized base (e.g., 0.1 M KOH) for an acidic group. The titrant is added in small, precise increments.

-

Data Acquisition: Record the pH of the solution after each addition of titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the titration curve or by calculating the pH at which the compound is half-neutralized. Specialized software is often used for precise refinement of the data.[15]

Thermal Stability

Expertise & Experience: Assessing thermal stability is crucial for determining appropriate storage conditions, handling procedures, and formulation processes (e.g., lyophilization, heat sterilization). Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are complementary techniques that provide a comprehensive thermal profile.[17][18] DSC measures heat flow to detect phase transitions like melting and decomposition, while TGA measures changes in mass as a function of temperature, directly indicating decomposition.[19][20][21]

Caption: Logic of using complementary TGA and DSC techniques.

Experimental Protocol: DSC/TGA Analysis

-

Sample Preparation: Accurately weigh a small amount of the compound (typically 2-10 mg) into an appropriate sample pan (e.g., aluminum for DSC, platinum or alumina for TGA).[20]

-

Instrument Setup (TGA): Place the sample in the TGA furnace. Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25 °C to 600 °C).[21]

-

Instrument Setup (DSC): Place the sample pan and an empty reference pan into the DSC cell. Heat the cell under a controlled atmosphere at a constant rate (e.g., 10 °C/min).[20]

-

Data Acquisition: The TGA instrument records the sample's mass as a function of temperature. The DSC instrument records the differential heat flow into the sample relative to the reference.

-

Data Analysis:

-

TGA Thermogram: Analyze the curve for sharp drops in mass, which indicate decomposition temperatures. Gradual mass loss at lower temperatures may indicate the presence of residual solvent or moisture.[17]

-

DSC Thermogram: Analyze the curve for endothermic peaks (indicating melting) or exothermic peaks (indicating crystallization or decomposition). The onset temperature of the melting peak is taken as the melting point.[18]

-

Spectroscopic and Analytical Characterization

Confirming the identity and purity of the compound is achieved through a suite of spectroscopic and chromatographic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for unambiguous structural elucidation.[22] The chemical shifts, integration, and coupling patterns of the protons and carbons provide a detailed map of the molecular structure, confirming the connectivity of the thiophene, phenoxy, and ester groups.

-

Mass Spectrometry (MS): MS provides the exact mass of the molecule, confirming its elemental composition.[23] Fragmentation patterns can further support the proposed structure.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule.[1] Characteristic stretching frequencies for the N-H bond of the amine, the C=O of the ester, and the C-O-C ether linkage would be expected.

-

High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for determining the purity of the compound. A sample is run on a suitable column (e.g., C18) with a defined mobile phase, and the area of the main peak relative to the total peak area provides a quantitative measure of purity, typically expressed as a percentage.[11]

Conclusion and Future Directions

This guide has outlined the critical physicochemical properties of this compound and detailed the authoritative experimental methodologies required for their determination. The compound's profile—including its melting point, lipophilicity (LogP ~3.49), and the presence of an ionizable amino group—provides essential insights for its progression in a drug discovery pipeline.[2] The provided protocols serve as a robust framework for researchers to generate the high-quality, reproducible data necessary for making informed decisions in medicinal chemistry and formulation development.

Further characterization, such as determining the precise pKa of the amino group and conducting detailed solubility studies across a physiological pH range, will be critical next steps. Investigating potential polymorphism through advanced DSC techniques and X-ray diffraction would also be vital for ensuring solid-state stability and consistent bioavailability in any future formulation efforts. The comprehensive understanding of these physicochemical properties is not merely an academic exercise; it is the foundation upon which successful therapeutic agents are built.

References

-

Slideshare. (n.d.). pKa and log p determination. [Link]

-

Mettler Toledo. (n.d.). Webinar – Thermal Analysis of Organic Compounds. [Link]

-

Bharate, S. S., & Ram, V. (2016). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. Medicinal Chemistry, 12(4), 304-316. [Link]

-

Computational Chemistry, Chem-space.com. (2022). Compound solubility measurements for early drug discovery. [Link]

-

Chemistry LibreTexts. (2022). 2.8: Thermal Analysis. [Link]

-

World Journal of Advanced Research and Reviews. (2025). Synthesis, Characterization of thiophene derivatives and its biological applications. [Link]

-

Lab Manager Magazine. (n.d.). Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. [Link]

-

The Solubility Company. (n.d.). pKa & LogP Analysis Services. [Link]

-

EAG Laboratories. (n.d.). Thermal Analysis Techniques | Polymers. [Link]

-

Technology Networks. (n.d.). LogP/LogD/pKa Analysis. [Link]

-

Slideshare. (n.d.). solubility experimental methods.pptx. [Link]

-

Pharmaceutical Online. (n.d.). Entry-level pKa and LogP measurement. [Link]

-

Gbabode, G., et al. (2011). Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives. Molecules, 16(7), 5549-5558. [Link]

-

ACS Publications. (2021). Comprehensive Composition, Structure, and Size Characterization for Thiophene Compounds in Petroleum Using Ultrahigh-Resolution Mass Spectrometry and Trapped Ion Mobility Spectrometry. [Link]

-

Impact Analytical. (n.d.). Thermal Analysis Techniques. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Pivotal Role of Methyl 3-Aminothiophene-2-Carboxylate in Modern Pharmaceutical Synthesis. [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

USP-NF. (2016). <1236> Solubility Measurements. [Link]

-

PubChem - NIH. (n.d.). Methyl 3-amino-2-thiophenecarboxylate. [Link]

-

Sciforum. (n.d.). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. [Link]

-

Sci-Hub. (1962). Thin-layer chromatography of thiophene derivatives. [Link]

-

PubChem - NIH. (n.d.). Methyl 3-amino-4-methylthiophene-2-carboxylate. [Link]

-

Al-Ghorbani, M., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Scientific Reports, 13(1), 2919. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Applications of Methyl 3-Aminothiophene-2-Carboxylate in Organic Chemistry. [Link]

-

PrepChem.com. (n.d.). Preparation of methyl 3-amino-4-methylthiophene-2-carboxylate. [Link]

-

Elmsellem, H., et al. (2021). New thiophene-derived α-aminophosphonic acids: Synthesis under microwave irradiations, antioxidant and antifungal activities, DFT investigations and SARS-CoV-2 main protease inhibition. Heliyon, 7(12), e08544. [Link]

-

Chemixl Intermediates Pvt. Ltd. (n.d.). 3-Amino-4-methyl Thiophene-2-carboxylic Acid Methyl ester. [Link]

-

ResearchGate. (2015). Spectroscopic investigations, molecular interactions, and molecular docking studies on the potential inhibitor “thiophene-2-carboxylicacid”. [Link]

-

Balachandran, V., & Murugan, M. (2015). Spectroscopic investigations, molecular interactions, and molecular docking studies on the potential inhibitor "thiophene-2-carboxylicacid". Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 144, 10-21. [Link]

-

ChemRxiv. (n.d.). Spectroscopic investigations, DFT calculations, molecular docking and MD simulations of 3-[(4-Carboxyphenyl) carbamoyl]. [Link]

Sources

- 1. Spectroscopic investigations, molecular interactions, and molecular docking studies on the potential inhibitor "thiophene-2-carboxylicacid" - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, CasNo.103790-38-1 Career Henan Chemical Co China (Mainland) [henankerui.lookchem.com]

- 3. methyl 3-(4-aminophenoxy)-2-thiophene carboxylate [cymitquimica.com]

- 4. nbinno.com [nbinno.com]

- 5. benchchem.com [benchchem.com]

- 6. chemixl.com [chemixl.com]

- 7. Solubility Measurements | USP-NF [uspnf.com]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. lifechemicals.com [lifechemicals.com]

- 10. solubility experimental methods.pptx [slideshare.net]

- 11. sciforum.net [sciforum.net]

- 12. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 13. pKa and log p determination | PPTX [slideshare.net]

- 14. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Entry-level pKa and LogP measurement [pharmaceuticalonline.com]

- 16. thesolubilitycompany.com [thesolubilitycompany.com]

- 17. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]

- 18. Thermal Analysis Techniques - www.impactanalytical.com [impactanalytical.com]

- 19. mt.com [mt.com]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. Thermal Analysis Techniques | Polymers | EAG Laboratories [eag.com]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. pubs.acs.org [pubs.acs.org]

Spectroscopic Unveiling of Methyl 3-(4-aminophenoxy)thiophene-2-carboxylate (CAS 103790-38-1): A Technical Guide

Introduction

Methyl 3-(4-aminophenoxy)thiophene-2-carboxylate, registered under CAS number 103790-38-1, is a molecule of significant interest in medicinal chemistry and materials science. Its unique structure, combining a thiophene carboxylate core with an aminophenoxy substituent, suggests potential applications stemming from its electronic and hydrogen-bonding capabilities. A thorough understanding of its spectroscopic properties is paramount for its identification, purity assessment, and the elucidation of its role in various chemical and biological processes.

This technical guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. In the absence of publicly available experimental spectra for CAS 103790-38-1, this guide leverages established spectroscopic principles and data from closely related structural fragments to provide a robust, predictive framework for researchers.

Molecular Structure and Spectroscopic Rationale

The foundational step in interpreting spectroscopic data is a comprehensive understanding of the molecule's structure. The logical relationship between the molecular structure and the analytical techniques employed for its characterization is pivotal.

Caption: Predicted major fragmentation pathways for CAS 103790-38-1.

Protocol for Electron Ionization Mass Spectrometry (EI-MS):

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

-

Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic features of this compound (CAS 103790-38-1). The detailed analysis of the expected NMR, IR, and MS data, grounded in fundamental spectroscopic principles and data from analogous structures, offers a valuable resource for researchers working with this compound. The provided experimental protocols are designed to be self-validating, ensuring the generation of high-quality, reproducible data. As experimental data for this specific molecule becomes publicly available, this guide can serve as a foundational reference for its interpretation and validation.

References

Unlocking the Therapeutic Potential of Methyl 3-(4-aminophenoxy)thiophene-2-carboxylate: A Technical Guide to Target Identification and Validation

Foreword: The Convergence of Privileged Scaffolds

In the landscape of medicinal chemistry, the pursuit of novel therapeutic agents is often guided by the concept of "privileged structures" – molecular scaffolds that demonstrate the ability to bind to multiple, diverse biological targets. Methyl 3-(4-aminophenoxy)thiophene-2-carboxylate stands at the confluence of two such pharmacophores: the thiophene ring and the aminophenoxy moiety. The thiophene nucleus is a cornerstone of numerous FDA-approved drugs, valued for its unique electronic properties and metabolic stability.[1][2] Similarly, the aminophenoxy group is a frequent constituent of biologically active molecules. This guide provides a comprehensive framework for researchers and drug development professionals to explore and validate the therapeutic targets of this promising, yet underexplored, compound. We will delve into the scientific rationale behind potential applications in oncology and inflammatory diseases, and provide detailed, actionable protocols for target validation.

Part 1: The Oncogenic Axis - Targeting Aberrant Signaling in Cancer

The thiophene scaffold is a recurring motif in a multitude of potent anti-cancer agents.[3][4][5] Derivatives have been shown to modulate key oncogenic pathways through the inhibition of protein kinases and disruption of the tumor microenvironment. For this compound, we hypothesize a potential role in targeting key kinases that drive tumor progression and angiogenesis.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A Primary Target in Angiogenesis

Scientific Rationale: Tumor growth and metastasis are critically dependent on angiogenesis, the formation of new blood vessels. VEGFR-2 is a primary mediator of this process. Numerous thiophene-containing molecules have been identified as potent inhibitors of VEGFR-2, making it a logical and high-priority target for our subject compound.[4][6] The aminophenoxy moiety could potentially enhance binding to the ATP-binding pocket of the kinase domain.

Experimental Validation Workflow:

A multi-tiered approach is essential to validate VEGFR-2 as a direct target.

Diagram of VEGFR-2 Inhibition Validation Workflow:

Caption: Workflow for validating VEGFR-2 inhibition.

Detailed Protocols:

-

Protocol 1: In Vitro VEGFR-2 Kinase Inhibition Assay

-

Objective: To determine the direct inhibitory effect of this compound on VEGFR-2 kinase activity.

-

Materials: Recombinant human VEGFR-2 kinase domain, poly(Glu, Tyr) 4:1 substrate, ATP, test compound, and a suitable kinase assay kit (e.g., ADP-Glo™ Kinase Assay).

-

Procedure: a. Prepare a serial dilution of the test compound. b. In a 96-well plate, add the VEGFR-2 enzyme, substrate, and test compound. c. Initiate the kinase reaction by adding ATP. d. Incubate at 30°C for 60 minutes. e. Stop the reaction and measure the generated ADP signal according to the manufacturer's protocol. f. Calculate the IC50 value from the dose-response curve.

-

-

Protocol 2: Cellular VEGFR-2 Phosphorylation Assay

-

Objective: To assess the inhibition of VEGFR-2 autophosphorylation in a cellular context.

-

Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).

-

Procedure: a. Seed HUVECs in a 6-well plate and grow to 80-90% confluency. b. Serum-starve the cells for 4-6 hours. c. Pre-treat the cells with various concentrations of the test compound for 2 hours. d. Stimulate the cells with VEGF-A (50 ng/mL) for 10 minutes. e. Lyse the cells and perform a Western blot analysis using antibodies against phospho-VEGFR-2 (Tyr1175) and total VEGFR-2.

-

Data Presentation:

| Assay Type | Endpoint | Expected Outcome with Active Compound |

| In Vitro Kinase Assay | IC50 (nM) | Low nanomolar IC50 value |

| Cellular Phosphorylation | % Inhibition | Dose-dependent decrease in p-VEGFR-2 |

| HUVEC Proliferation | GI50 (µM) | Dose-dependent inhibition of cell growth |

| Tube Formation Assay | % Inhibition of Tube Length | Significant reduction in tube network formation |

Other Potential Kinase Targets

The thiophene carboxamide scaffold has also been implicated in the inhibition of other kinases crucial for cancer cell survival and proliferation, such as Akt and tyrosine kinases.[4][7] A broad-spectrum kinase panel screening would be a prudent initial step to identify other potential high-affinity targets.

Part 2: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of numerous pathologies, including inflammatory bowel disease, rheumatoid arthritis, and certain cancers. Thiophene derivatives have a well-documented history as anti-inflammatory agents, with some acting as inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[8][9][10][11][12]

Cyclooxygenase (COX) Enzyme Inhibition

Scientific Rationale: The COX-1 and COX-2 enzymes are central to the inflammatory process, catalyzing the conversion of arachidonic acid to prostaglandins. The structural features of this compound, particularly the carboxylic ester and the aromatic rings, suggest a potential for binding within the active site of COX enzymes.

Experimental Validation Workflow:

Diagram of COX Inhibition Validation Workflow:

Caption: Simplified P2Y14 receptor signaling pathway.

Experimental Validation:

-

Protocol 4: P2Y14 Receptor Functional Assay (cAMP Measurement)

-

Objective: To determine if the test compound can antagonize UDP-glucose-mediated inhibition of cAMP production.

-

Cell Line: HEK293 cells stably expressing the human P2Y14 receptor.

-

Procedure: a. Seed the cells in a 96-well plate. b. Pre-treat the cells with a serial dilution of the test compound in the presence of a phosphodiesterase inhibitor (e.g., IBMX) for 15-30 minutes. c. Add forskolin (to stimulate cAMP production) and the P2Y14 agonist UDP-glucose. d. Incubate for 30 minutes. e. Lyse the cells and measure intracellular cAMP levels using a suitable kit (e.g., HTRF or ELISA). f. A potent antagonist will reverse the UDP-glucose-induced decrease in cAMP levels.

-

Part 3: Conclusion and Future Directions

This compound represents a molecule of significant therapeutic promise, positioned at the intersection of established anti-cancer and anti-inflammatory pharmacophores. This guide has outlined a rational and systematic approach to unveil its primary therapeutic targets. The proposed workflows, from initial in vitro biochemical assays to cell-based functional screens, provide a clear path for researchers to elucidate the mechanism of action of this compound. Successful validation of activity against targets such as VEGFR-2, COX enzymes, or the P2Y14 receptor will pave the way for further preclinical development, including lead optimization and in vivo efficacy studies. The convergence of the thiophene and aminophenoxy scaffolds in this single molecule offers a compelling opportunity for the discovery of novel therapeutics.

References

-

Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. (n.d.). PubMed Central. Retrieved January 12, 2026, from [Link]

-

Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. (2021). PubMed. Retrieved January 12, 2026, from [Link]

-

Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. (n.d.). PubMed Central. Retrieved January 12, 2026, from [Link]

-

Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]

-

In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]

-

Synthetic approaches and therapeutic potential of thiophene derivatives as COX and LOX inhibitors. (2025). PubMed. Retrieved January 12, 2026, from [Link]

-

Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. (n.d.). Semantic Scholar. Retrieved January 12, 2026, from [Link]

-

Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. (2021). Semantic Scholar. Retrieved January 12, 2026, from [Link]

-

Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. (2025). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Synthesis, molecular docking, analgesic, anti-inflammatory, and ulcerogenic evaluation of thiophene-pyrazole candidates as COX, 5-LOX, and TNF-α inhibitors. (n.d.). PubMed. Retrieved January 12, 2026, from [Link]

-

Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. (2022). National Institutes of Health. Retrieved January 12, 2026, from [Link]

-

Thiophene Derivatives as New Anticancer Agents and Their Therapeutic Delivery Using Folate Receptor-Targeting Nanocarriers. (2019). ACS Omega. Retrieved January 12, 2026, from [Link]

-

Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties. (n.d.). PubMed. Retrieved January 12, 2026, from [Link]

-

P2Y14 Receptor Antagonists for the Treatment of Inflammatory Diseases, Including Pulmonary and Renal Conditions and Chronic Pain. (2025). NIH. Retrieved January 12, 2026, from [Link]

-

Signalling and pharmacological properties of the P2Y14 receptor. (n.d.). PubMed Central. Retrieved January 12, 2026, from [Link]

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). National Institutes of Health. Retrieved January 12, 2026, from [Link]

-

P2Y14 Receptor Antagonists for the Treatment of Inflammatory Diseases, Including Pulmonary and Renal Conditions and Chronic Pain. (2023). NIH Technology Transfer. Retrieved January 12, 2026, from [Link]

-

P2Y14 Receptor Antagonists Reverse Chronic Neuropathic Pain in a Mouse Model. (n.d.). PubMed Central. Retrieved January 12, 2026, from [Link]

-

Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. (2022). ResearchGate. Retrieved January 12, 2026, from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthetic approaches and therapeutic potential of thiophene derivatives as COX and LOX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis, molecular docking, analgesic, anti-inflammatory, and ulcerogenic evaluation of thiophene-pyrazole candidates as COX, 5-LOX, and TNF-α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Thiophene Scaffold: A Privileged Heterocycle in Modern Drug Discovery

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Unassuming Power of a Five-Membered Ring

In the vast landscape of medicinal chemistry, certain molecular scaffolds consistently emerge in the structures of successful therapeutics. These "privileged structures" possess a unique combination of physicochemical properties and synthetic accessibility that make them ideal starting points for drug design. Among these, the thiophene ring—a five-membered aromatic heterocycle containing a single sulfur atom—holds a distinguished position.[1] Its journey from an obscure contaminant in coal tar, first identified in 1882 by Viktor Meyer, to a cornerstone of modern pharmaceuticals is a testament to its remarkable versatility.[2]

This guide provides an in-depth exploration of the thiophene moiety's role in drug discovery, moving beyond a simple catalog of compounds to delve into the causal reasoning behind its selection, its impact on mechanism of action, and the practical methodologies for its use. As Senior Application Scientists, our goal is to bridge the gap between theoretical chemistry and applied drug development, offering field-proven insights into why this unassuming heterocycle has become indispensable.

The significance of thiophene is underscored by its prevalence in FDA-approved medicines. An analysis of small molecule drugs reveals that the thiophene moiety is a recurring feature, ranking highly among sulfur-containing pharmacophores in therapeutics approved over the last decade.[3] These drugs span a wide array of therapeutic areas, including cardiovascular disease, oncology, infectious diseases, and disorders of the central nervous system, demonstrating the broad utility of the scaffold.[1][3]

At the heart of thiophene's utility is its role as a bioisostere of the benzene ring.[4] This concept is central to medicinal chemistry, where one functional group can be replaced by another while retaining or even improving biological activity. Thiophene and benzene share similar sizes and shapes, yet the introduction of the sulfur atom imparts distinct electronic and metabolic properties.[4] The sulfur atom's lone pairs of electrons can participate in hydrogen bonding, enhancing drug-receptor interactions in ways a phenyl ring cannot.[5] Furthermore, the thiophene ring often alters a molecule's metabolic profile, sometimes blocking sites of unwanted oxidation that occur on a corresponding phenyl ring, which can lead to improved pharmacokinetic properties such as a longer half-life.[6] It is this nuanced ability to mimic a phenyl group while offering distinct advantages that makes thiophene a powerful tool for lead optimization.

This guide will explore these concepts through the lens of established drugs, detailed experimental protocols, and mechanistic pathways, providing a comprehensive resource for scientists seeking to leverage the power of the thiophene scaffold in their own research endeavors.

I. Thiophene's Footprint: A Survey of FDA-Approved Drugs

The successful integration of the thiophene ring into a diverse array of marketed drugs provides compelling evidence of its status as a privileged scaffold. Its presence is not merely incidental but is often a key contributor to the drug's efficacy, selectivity, and pharmacokinetic profile. The following table summarizes a selection of notable FDA-approved drugs where the thiophene moiety is a critical structural component.

| Drug Name (Brand Name) | Therapeutic Class | Primary Indication(s) | Year of First FDA Approval (Approx.) |

| Clopidogrel (Plavix) | Antiplatelet | Prevention of atherothrombotic events | 1997 |

| Prasugrel (Effient) | Antiplatelet | Prevention of thrombotic cardiovascular events | 2009 |

| Ticlopidine (Ticlid) | Antiplatelet | Stroke prevention | 1991 |

| Olanzapine (Zyprexa) | Atypical Antipsychotic | Schizophrenia, Bipolar disorder | 1996 |

| Raltitrexed (Tomudex) | Antimetabolite (Anticancer) | Colorectal Cancer | 1998 (Europe/Canada) |

| Suprofen | NSAID | Ocular inflammation (withdrawn for systemic use) | 1980s |

| Tiotropium (Spiriva) | Anticholinergic | Chronic Obstructive Pulmonary Disease (COPD) | 2004 |

| Dorzolamide (Trusopt) | Carbonic Anhydrase Inhibitor | Glaucoma | 1995 |

| Cefoxitin | Cephalosporin Antibiotic | Bacterial infections | 1978 |

| Rivaroxaban (Xarelto) | Anticoagulant (Factor Xa Inhibitor) | Prevention of thrombosis, Stroke prevention | 2011 |

| Duloxetine (Cymbalta) | SNRI Antidepressant | Major Depressive Disorder, Neuropathic Pain | 2004 |

Note: This table is not exhaustive but represents key examples across different therapeutic areas. Approval years are approximate and may vary by region.

II. The Bioisosteric Advantage: A Data-Driven Rationale

The decision to replace a benzene ring with a thiophene ring is a strategic choice in medicinal chemistry, driven by the goal of optimizing a drug candidate's properties. This substitution can profoundly impact lipophilicity (LogP), aqueous solubility, and metabolic stability, often leading to a superior pharmacokinetic profile.

Causality Behind the Choice:

-

Modulating Lipophilicity and Solubility: The sulfur atom in thiophene introduces a dipole moment and alters the electronic distribution compared to benzene, generally leading to a decrease in lipophilicity (lower LogP) and an increase in aqueous solubility.[7] This is a critical advantage, as poor solubility is a major hurdle in drug development, affecting absorption and formulation.

-

Blocking Metabolic Hotspots: Phenyl rings are susceptible to oxidation by cytochrome P450 (CYP450) enzymes, often at the para-position. This can lead to rapid metabolism and clearance, or the formation of reactive metabolites. Replacing the phenyl ring with a thiophene can block this metabolic pathway, as the sulfur atom is less prone to the same type of oxidation, thereby improving the drug's half-life and safety profile.[6]

-

Enhancing Receptor Interactions: The sulfur atom's lone electron pairs can act as a hydrogen bond acceptor, providing an additional point of interaction with a biological target that is not possible with a benzene ring.[5] This can lead to increased binding affinity and potency.

The following table provides a comparative analysis of these properties for Suprofen and its direct benzene analog, Ketoprofen, illustrating the tangible effects of this bioisosteric replacement.

| Property | Suprofen (Thiophene Analog) | Ketoprofen (Benzene Analog) | Rationale for Improvement |

| Structure | Contains a thiophene ring | Contains a benzene ring | Direct bioisosteric replacement |

| LogP | Lower (more hydrophilic) | Higher (more lipophilic) | The polarizable sulfur atom in thiophene generally reduces lipophilicity compared to the non-polar benzene ring.[7] |

| Aqueous Solubility | Improved | Lower | Decreased lipophilicity and altered crystal packing often lead to enhanced solubility in aqueous media.[8] |

| Metabolic Profile | Metabolism occurs on the propionic acid side chain and reduction of the keto group. The thiophene ring itself can be oxidized to reactive metabolites, which contributed to its renal toxicity and withdrawal for systemic use.[9] | Primarily metabolized by glucuronidation of the carboxylic acid and reduction of the keto group. The benzene ring can undergo hydroxylation.[10][11] | While thiophene can introduce its own metabolic liabilities (S-oxidation), it effectively alters the overall metabolic pathway compared to the benzene analog. In other contexts, this change can be beneficial by blocking a more problematic metabolic route on the phenyl ring.[4][9] |

| Pharmacological Activity | Potent NSAID (COX inhibitor) | Potent NSAID (COX inhibitor) | The core pharmacophore responsible for COX inhibition is retained, demonstrating successful bioisosteric replacement.[1] |

Note: While Suprofen's systemic use was discontinued due to renal toxicity potentially linked to thiophene metabolism, it serves as a well-documented example where bioisosteric replacement significantly altered physicochemical properties while retaining the primary pharmacological action.[9]

III. Mechanism of Action: Case Studies in Pathway Inhibition

The thiophene scaffold is not merely a passive carrier of functionality; its electronic properties and geometry contribute directly to the mechanism of action of the drugs in which it is found. Below, we examine two distinct examples: the antiplatelet agent Clopidogrel and the anticancer drug Raltitrexed.

Case Study 1: Clopidogrel - Irreversible Inhibition of the P2Y12 Receptor

Clopidogrel is a prodrug that, once metabolized to its active thiol form, acts as an irreversible antagonist of the P2Y12 receptor on platelets.[12] This receptor is crucial for adenosine diphosphate (ADP)-mediated platelet aggregation. By blocking it, Clopidogrel effectively prevents the signaling cascade that leads to the formation of a thrombus. The thiophene ring is an integral part of the active metabolite, which forms a disulfide bridge with cysteine residues on the P2Y12 receptor, leading to its permanent inactivation for the life of the platelet.[13]

The signaling pathway is illustrated below:

Case Study 2: Raltitrexed - Thwarting DNA Synthesis via Thymidylate Synthase Inhibition

Raltitrexed is a folate analog antimetabolite used in chemotherapy.[2] Its primary target is thymidylate synthase (TS), a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication.[1][2] Raltitrexed, with its thiophene-containing structure mimicking the natural folate substrate, acts as a potent and specific inhibitor of TS.[2][14] By blocking this enzyme, Raltitrexed deprives rapidly dividing cancer cells of the necessary building blocks for DNA synthesis, leading to what is known as "thymineless death" and subsequent apoptosis (programmed cell death).[1]

The metabolic pathway targeted by Raltitrexed is shown below:

IV. Structure-Activity Relationships (SAR): Optimizing Thiophene-Based Kinase Inhibitors

The thiophene ring is a versatile scaffold for developing kinase inhibitors, a major class of anticancer drugs. Its planar structure can fit into the ATP-binding pocket of kinases, and the sulfur atom provides opportunities for specific interactions. Understanding the SAR of these compounds is crucial for optimizing potency and selectivity. A case study on thiophene-based Epidermal Growth Factor Receptor (EGFR) inhibitors illustrates these principles.

| General Structure / Modification | R Group | EGFR IC50 (nM) | Rationale / Key Insight |

| Thienopyrimidine Core | (Reference) 4-Anilino substitution | Varies | The thienopyrimidine scaffold acts as a bioisostere of adenine, effectively anchoring the molecule in the ATP binding site of the kinase.[14] |

| Modification at C4 | 3-bromo-aniline | 3.2 | The addition of a substituted aniline at the C4 position is critical for activity. The 3-bromo substitution provides potent inhibition.[2] |

| Thiophene-2-ylmethanamine | 3400 (µM) | Increasing the flexibility at the C4 position with a thiophene-containing side chain can maintain activity, demonstrating the tolerance for varied thiophene placements.[2] | |

| Bioisosteric Replacement | Phenyl ring instead of Thiophene | > 100,000 (µM) | Direct replacement of the core thiophene ring with a phenyl ring leads to a drastic loss of activity, highlighting the critical role of the thiophene scaffold in this specific inhibitor series. |

| Modification of Side Chain | N-Boc glycine residue at C6 | 3.2 | Adding specific moieties to other parts of the quinazoline core (when thiophene is on a side chain) can introduce new hydrogen bond interactions with the kinase, significantly boosting potency.[2] |

Data compiled from various sources on quinazoline and thienopyrimidine-based EGFR inhibitors.[2][14][15][16][17] The SAR data clearly shows that the thiophene ring is not merely a placeholder for a phenyl group; its presence and the specific substitution patterns around it are critical determinants of inhibitory potency against EGFR.

V. Experimental Protocols: Synthesis and Biological Evaluation

A core tenet of this guide is the translation of concepts into practice. The following protocols provide detailed, self-validating methodologies for the synthesis and evaluation of thiophene-based compounds.

Protocol 1: Gewald Synthesis of 2-Aminothiophenes

The Gewald reaction is a robust and widely used multi-component reaction for the synthesis of polysubstituted 2-aminothiophenes. It is a cornerstone of thiophene chemistry due to its operational simplicity and the availability of starting materials.

Objective: To synthesize a substituted 2-aminothiophene from a ketone, an active methylene nitrile, and elemental sulfur.

Materials:

-

Cyclohexanone (or other suitable ketone)

-

Malononitrile (or ethyl cyanoacetate)

-

Elemental Sulfur (S₈)

-

Morpholine (or other secondary amine base)

-

Ethanol (or Methanol)

-

Round-bottom flask, magnetic stirrer, condenser, heating mantle

-

Ice bath

-

Buchner funnel and filter paper

Step-by-Step Methodology:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine cyclohexanone (10 mmol, 1 eq), malononitrile (10 mmol, 1 eq), and elemental sulfur (10 mmol, 1 eq) in 30 mL of ethanol.

-

Addition of Base: To the stirred suspension, add morpholine (10 mmol, 1 eq) dropwise at room temperature. The addition of the base is often exothermic.

-

Reaction: Attach a condenser to the flask and heat the mixture to a gentle reflux (approximately 50-60°C) with continuous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Work-up and Isolation: After the reaction is complete, cool the flask to room temperature and then place it in an ice bath for 30 minutes to precipitate the product.

-

Filtration: Collect the solid product by vacuum filtration using a Buchner funnel.

-

Purification: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials and impurities.

-

Drying and Characterization: Dry the purified product under vacuum. Characterize the final compound by melting point, NMR, and mass spectrometry to confirm its structure and purity.

Causality and Self-Validation: The use of a base like morpholine is critical as it catalyzes the initial Knoevenagel condensation between the ketone and the active methylene nitrile.[3][18] The subsequent steps involve the addition of sulfur and an intramolecular cyclization.[3] The protocol is self-validating as the product typically precipitates from the reaction mixture upon cooling, and its purity can be readily assessed by standard analytical techniques. Successful synthesis of the characteristic 2-aminothiophene structure confirms the protocol's validity.

Protocol 2: Synthesis of Olanzapine

This protocol outlines a key step in the synthesis of the atypical antipsychotic drug Olanzapine, demonstrating the construction of the final molecule.

Objective: To synthesize Olanzapine via N-methylation of its desmethyl precursor.

Materials:

-

2-Methyl-4-(piperazin-1-yl)-10H-thieno[2,3-b][13][19]benzodiazepine (desmethyl-olanzapine)

-

Dimethyl sulfate or Methyl Iodide

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF) or Toluene

-

Round-bottom flask, magnetic stirrer, inert atmosphere setup (e.g., nitrogen balloon)

-

Heating mantle

-

Rotary evaporator

Step-by-Step Methodology:

-

Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add desmethyl-olanzapine (5 mmol, 1 eq) and anhydrous potassium carbonate (15 mmol, 3 eq) to 50 mL of DMF.

-

Addition of Methylating Agent: Stir the suspension vigorously and add dimethyl sulfate (6 mmol, 1.2 eq) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to 60-70°C and stir for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Quenching and Extraction: Cool the reaction to room temperature and pour it into 200 mL of ice-cold water. The crude product may precipitate. Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x 50 mL).

-

Washing and Drying: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude solid can be purified by crystallization from a suitable solvent system (e.g., toluene/methanol) to yield pure Olanzapine.[8][20][21]

-

Characterization: Confirm the identity and purity of the final product using NMR, mass spectrometry, and HPLC.

Causality and Self-Validation: The use of a polar aprotic solvent like DMF facilitates the SN2 reaction, while the base (K₂CO₃) deprotonates the secondary amine of the piperazine ring, activating it for methylation.[19] The protocol's success is validated by the formation of the methylated product, which has distinct spectroscopic and chromatographic properties compared to the starting material.

Protocol 3: In Vitro Thymidylate Synthase (TS) Inhibition Assay

This spectrophotometric assay measures the activity of TS and can be used to determine the inhibitory potency (e.g., IC50) of compounds like Raltitrexed.

Objective: To quantify the inhibition of recombinant human thymidylate synthase by a test compound.

Materials:

-

Recombinant human Thymidylate Synthase (hTS)

-

dUMP (deoxyuridine monophosphate) substrate

-

mTHF (N⁵,N¹⁰-methylenetetrahydrofolate) co-substrate

-

Assay Buffer (e.g., 120 mM Tris, 60 mM MES, 60 mM Acetic Acid, pH 7.2)

-

Test compound (e.g., Raltitrexed) dissolved in DMSO

-

UV/Vis Spectrophotometer with temperature control

-

96-well UV-transparent plates

Step-by-Step Methodology:

-

Reagent Preparation: Prepare stock solutions of hTS, dUMP, mTHF, and the test compound at known concentrations.

-

Assay Mixture: In a 96-well plate, prepare the reaction mixture. To each well, add:

-

Assay Buffer

-

dUMP (to a final concentration of 100 µM)

-

Varying concentrations of the test compound (e.g., a serial dilution from 100 µM to 1 nM). Include a DMSO-only control (0% inhibition) and a no-enzyme control (background).

-

hTS enzyme (to a final concentration of 40 nM).

-

-

Pre-incubation: Incubate the plate for 5 minutes at 25°C to allow the inhibitor to bind to the enzyme.

-

Initiation of Reaction: Initiate the reaction by adding mTHF (to a final concentration of 150 µM) to all wells.

-

Measurement: Immediately place the plate in the spectrophotometer and monitor the increase in absorbance at 340 nm over time (typically 3-5 minutes). The increase in absorbance is due to the oxidation of mTHF to dihydrofolate (DHF).[19]

-

Data Analysis: Calculate the initial reaction rate (V₀) for each inhibitor concentration. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.

Causality and Self-Validation: This assay directly measures the enzymatic conversion of the co-substrate, which is coupled to the synthesis of dTMP.[19][22] The inhibition of this process by a known TS inhibitor like Raltitrexed validates the assay setup. The dose-dependent decrease in reaction rate provides a quantitative measure of the inhibitor's potency.

VI. Future Directions and Conclusion

The journey of the thiophene scaffold in drug discovery is far from over. Its proven track record ensures its continued use as a reliable bioisostere for the benzene ring.[3] Future research will likely focus on several key areas:

-

Novel Scaffolds: Exploring more complex, fused thiophene systems (e.g., thienopyrimidines, thienopyridines) to target a wider range of biological targets with greater selectivity.[14]

-

Targeted C-H Functionalization: Advances in synthetic chemistry are enabling more precise and efficient modifications of the thiophene ring itself, allowing for rapid generation of diverse compound libraries for screening.

-

Addressing Metabolic Liabilities: While often advantageous, the potential for S-oxidation of the thiophene ring to form reactive metabolites remains a consideration.[9] Designing molecules where other metabolic pathways are favored or where the thiophene is sterically shielded will be an ongoing strategy to mitigate this risk.

References

-

Mechanism of action clopidogrel. The active metabolite selectively... - ResearchGate. Available at: [Link]

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - NIH. Available at: [Link]

-

Raltitrexed - Wikipedia. Available at: [Link]

-

Identification of thymidylate synthase as a potential therapeutic target for lung cancer - PMC. Available at: [Link]

-

Cooperative Inhibition of Human Thymidylate Synthase by Mixtures of Active Site Binding and Allosteric Inhibitors - NIH. Available at: [Link]

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - NIH. Available at: [Link]

-

Structure–Activity Relationships of Inactive‐Conformation Binding EGFR Inhibitors: Linking the ATP and Allosteric Pockets - NIH. Available at: [Link]

-

EGFR IC50 titration curves of compound 6 (squares) and 7 (triangles)... - ResearchGate. Available at: [Link]

-

Novel mass spectrometry-based assay for thymidylate synthase activity - Amsterdam UMC. Available at: [Link]

-

Graphical representation for IC50 of EGFR assay in µM of compounds 5a, 5b, 5d–g and 5k. … - ResearchGate. Available at: [Link]

-

P2Y12 Inhibition Assay - UChicago Medicine Medical Laboratories. Available at: [Link]

-

VASP/P2Y12 - Biocytex. Available at: [Link]

-

INSTRUCTIONS FOR USE. Available at: [Link]

-

Extended structure-activity study of thienopyrimidine-based EGFR inhibitors with evaluation of drug-like properties | Request PDF - ResearchGate. Available at: [Link]

-

Structure of the human P2Y12 receptor in complex with an antithrombotic drug - PMC - NIH. Available at: [Link]

-

Clinical pharmacokinetics of ketoprofen and its enantiomers - PubMed. Available at: [Link]

-

Three-dimensional saturated C(sp3)-rich bioisosteres for benzene - PMC - PubMed Central. Available at: [Link]

- US7329747B2 - Synthesis of olanzapine and intermediates thereof - Google Patents.

- US7863442B2 - Processes for the synthesis of olanzapine - Google Patents.

-

Clinical Pharmacokinetics of Ketoprofen and Its Enantiomers - Semantic Scholar. Available at: [Link]

-

Clopidogrel - StatPearls - NCBI Bookshelf. Available at: [Link]

-

Three-dimensional saturated C(sp>3>)-rich bioisosteres for benzene. Available at: [Link]

-

Comparative pharmacokinetics of ketoprofen derived from single oral doses of ketoprofen capsules or a novel sustained-release pellet formulation - PubMed. Available at: [Link]

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - NIH. Available at: [Link]

-

Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands with a benzo[3]annulene-scaffold - PubMed Central. Available at: [Link]

-

Bioisosteres for Benzene - Denmark Group. Available at: [Link]

-

Thiophenes as phenyl bio-isosteres: application in radiopharmaceutical design--I. Dopamine uptake antagonists - PubMed. Available at: [Link]

-

Bioactivation Potential of Thiophene-Containing Drugs | Chemical Research in Toxicology. Available at: [Link]

Sources

- 1. Suprofen. A review of its pharmacodynamic and pharmacokinetic properties, and analgesic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands with a benzo[7]annulene-scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. denmarkgroup.illinois.edu [denmarkgroup.illinois.edu]

- 8. Three-dimensional saturated C(sp3)-rich bioisosteres for benzene - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Clinical pharmacokinetics of ketoprofen and its enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Clinical Pharmacokinetics of Ketoprofen and Its Enantiomers | Semantic Scholar [semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. Rapid determination of thymidylate synthase activity and its inhibition in intact L1210 leukemia cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Structure–Activity Relationships of Inactive‐Conformation Binding EGFR Inhibitors: Linking the ATP and Allosteric Pockets - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. In Vitro Binding of [³H]PSB-0413 to P2Y₁₂ Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Cooperative Inhibition of Human Thymidylate Synthase by Mixtures of Active Site Binding and Allosteric Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. BJOC - (Bio)isosteres of ortho- and meta-substituted benzenes [beilstein-journals.org]

- 21. biorxiv.org [biorxiv.org]

- 22. Identification of thymidylate synthase as a potential therapeutic target for lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Emergence of Methyl 3-(4-aminophenoxy)thiophene-2-carboxylate as a Privileged Pharmacophore in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Senior Application Scientist]

Abstract

The relentless pursuit of novel therapeutic agents has underscored the significance of identifying and optimizing privileged chemical scaffolds that offer diverse biological activities. Among these, the thiophene nucleus has garnered substantial attention in medicinal chemistry, serving as a cornerstone in numerous FDA-approved drugs.[1] This technical guide delves into the burgeoning potential of a specific thiophene derivative, methyl 3-(4-aminophenoxy)thiophene-2-carboxylate , as a versatile pharmacophore. While direct extensive research on this precise molecule is emerging, this guide synthesizes data from structurally related analogs and foundational chemical principles to provide a comprehensive framework for its synthesis, potential biological applications, and the rationale behind its design as a targeted therapeutic agent, particularly in the realm of kinase inhibition.

Introduction: The Thiophene Scaffold - A Staple in Medicinal Chemistry

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a well-established "privileged scaffold" in drug discovery.[1] Its structural and electronic properties, particularly its ability to act as a bioisosteric replacement for the phenyl ring, have led to its incorporation into a wide array of therapeutic agents with activities spanning anticancer, anti-inflammatory, antimicrobial, and neurological domains.[1][2][3] The sulfur atom in the thiophene ring can participate in hydrogen bonding and other non-covalent interactions, often enhancing binding affinity to biological targets. Furthermore, the thiophene core is amenable to a variety of chemical modifications, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.[2][4]

This guide focuses on the specific derivative, this compound, a molecule that synergistically combines the privileged thiophene scaffold with an aminophenoxy moiety, a common feature in many kinase inhibitors.

Synthetic Strategy: A Plausible Pathway to this compound

While specific literature detailing the synthesis of this compound is not abundant, a robust and logical synthetic route can be postulated based on established organometallic and heterocyclic chemistry principles. The key transformation is the formation of the diaryl ether linkage, for which the Ullmann condensation is a preeminent and well-documented method.

Proposed Synthetic Pathway

A likely two-step synthesis would involve an initial Ullmann coupling of a suitable 3-halothiophene-2-carboxylate with 4-nitrophenol, followed by the reduction of the nitro group to the desired amine.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a predictive methodology based on analogous Ullmann coupling and nitro reduction reactions found in the literature.

Step 1: Ullmann Condensation to Synthesize Methyl 3-(4-nitrophenoxy)thiophene-2-carboxylate

-

Reagent Preparation: To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add methyl 3-bromothiophene-2-carboxylate (1.0 eq), 4-nitrophenol (1.2 eq), potassium carbonate (K₂CO₃) as the base (2.0 eq), and a catalytic amount of copper(I) iodide (CuI) (0.1 eq).

-

Solvent Addition: Add anhydrous dimethylformamide (DMF) as the solvent.

-

Reaction Execution: Heat the reaction mixture to 120-140 °C under an inert atmosphere (e.g., nitrogen or argon) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield methyl 3-(4-nitrophenoxy)thiophene-2-carboxylate.

Step 2: Reduction of the Nitro Group

-

Reaction Setup: Dissolve the purified methyl 3-(4-nitrophenoxy)thiophene-2-carboxylate (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

-

Reducing Agent Addition: Add a reducing agent. A common and effective choice is tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid (HCl). Alternatively, catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst can be employed.

-

Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

-

Work-up and Purification: If using SnCl₂/HCl, neutralize the reaction mixture with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent. If using catalytic hydrogenation, filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the organic layer and purify the crude product by column chromatography or recrystallization to obtain the final product, this compound.

The Pharmacophore in Action: A Potential Kinase Inhibitor